molecular formula C10H9N3O B11814223 3-(3-Aminophenyl)-4,5-dihydroisoxazole-5-carbonitrile

3-(3-Aminophenyl)-4,5-dihydroisoxazole-5-carbonitrile

Cat. No.: B11814223
M. Wt: 187.20 g/mol
InChI Key: DRKDBWDZHKRLKS-UHFFFAOYSA-N
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Description

3-(3-Aminophenyl)-4,5-dihydroisoxazole-5-carbonitrile is an organic compound with a unique structure that combines an aminophenyl group with a dihydroisoxazole ring and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Aminophenyl)-4,5-dihydroisoxazole-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-aminophenylacetonitrile with hydroxylamine-O-sulfonic acid, which leads to the formation of the dihydroisoxazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Aminophenyl)-4,5-dihydroisoxazole-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The aminophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: Oxidized derivatives of the dihydroisoxazole ring.

    Reduction: Amines derived from the reduction of the nitrile group.

    Substitution: Various substituted aminophenyl derivatives.

Scientific Research Applications

3-(3-Aminophenyl)-4,5-dihydroisoxazole-5-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(3-Aminophenyl)-4,5-dihydroisoxazole-5-carbonitrile involves its interaction with specific molecular targets. For example, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The dihydroisoxazole ring and aminophenyl group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-Aminophenylboronic acid: Shares the aminophenyl group but differs in the presence of a boronic acid group.

    N-Salicylidene-m-phenylenediamine: Contains an aminophenyl group and is used in Schiff base chemistry.

    3-Aminopropyltriethoxysilane: Contains an aminopropyl group and is used for surface modification of nanoparticles.

Uniqueness

3-(3-Aminophenyl)-4,5-dihydroisoxazole-5-carbonitrile is unique due to its combination of the dihydroisoxazole ring and carbonitrile group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in fields requiring specific molecular interactions and stability.

Properties

Molecular Formula

C10H9N3O

Molecular Weight

187.20 g/mol

IUPAC Name

3-(3-aminophenyl)-4,5-dihydro-1,2-oxazole-5-carbonitrile

InChI

InChI=1S/C10H9N3O/c11-6-9-5-10(13-14-9)7-2-1-3-8(12)4-7/h1-4,9H,5,12H2

InChI Key

DRKDBWDZHKRLKS-UHFFFAOYSA-N

Canonical SMILES

C1C(ON=C1C2=CC(=CC=C2)N)C#N

Origin of Product

United States

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